molecular formula C8H11NS B009548 Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- CAS No. 104468-47-5

Benzothiazole, 4,5,6,7-tetrahydro-7-methyl-

Cat. No. B009548
M. Wt: 153.25 g/mol
InChI Key: AGHTUFAETQMGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- (BTH) is a heterocyclic organic compound that contains a thiazole ring fused with a benzene ring. BTH is a versatile compound that has been widely used in various fields, including organic synthesis, medicinal chemistry, and material science.

Mechanism Of Action

The mechanism of action of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- is not fully understood. However, several studies have suggested that Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- exerts its pharmacological activities through the modulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has also been reported to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.

Biochemical And Physiological Effects

Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has also been reported to protect against oxidative stress-induced damage by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells.

Advantages And Limitations For Lab Experiments

Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- also exhibits good solubility in various organic solvents, which makes it suitable for use in various experimental setups. However, Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has certain limitations, such as its low stability under acidic conditions and its low water solubility, which can limit its use in aqueous experimental setups.

Future Directions

The potential applications of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- in various fields are vast, and there are several future directions that can be explored. One potential area of research is the development of novel Benzothiazole, 4,5,6,7-tetrahydro-7-methyl--based compounds with improved pharmacological activities. Another area of research is the investigation of the mechanism of action of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- and its derivatives. Additionally, the use of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- in material science and catalysis can also be explored.
Conclusion:
In conclusion, Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- is a versatile compound that has been widely used in various fields, including medicinal chemistry, material science, and organic synthesis. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- exhibits various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. The synthesis of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- can be achieved through several methods, and it has several advantages and limitations for lab experiments. There are several future directions that can be explored in the field of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- research, and the potential applications of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- in various fields are vast.

Synthesis Methods

The synthesis of Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- can be achieved through several methods, including the reaction of 2-aminothiophenol with methyl vinyl ketone, the reaction of 2-mercaptobenzothiazole with acrolein, and the reaction of 2-mercaptobenzothiazole with acetone. The most commonly used method is the reaction of 2-aminothiophenol with methyl vinyl ketone. This method involves the condensation of 2-aminothiophenol with methyl vinyl ketone in the presence of a base catalyst to yield Benzothiazole, 4,5,6,7-tetrahydro-7-methyl-.

Scientific Research Applications

Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. Benzothiazole, 4,5,6,7-tetrahydro-7-methyl- has also been used as a starting material for the synthesis of various bioactive compounds, such as benzothiazole-based anticancer agents.

properties

CAS RN

104468-47-5

Product Name

Benzothiazole, 4,5,6,7-tetrahydro-7-methyl-

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

7-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

InChI

InChI=1S/C8H11NS/c1-6-3-2-4-7-8(6)10-5-9-7/h5-6H,2-4H2,1H3

InChI Key

AGHTUFAETQMGJD-UHFFFAOYSA-N

SMILES

CC1CCCC2=C1SC=N2

Canonical SMILES

CC1CCCC2=C1SC=N2

synonyms

Benzothiazole, 4,5,6,7-tetrahydro-7-methyl-

Origin of Product

United States

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